1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxyphenyl group at position 1 and a methyl group at position 3, making it a unique derivative of pyrazole. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The reaction conditions typically involve the use of ethanol as a solvent and an acid catalyst to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by interacting with cytokines and other inflammatory mediators .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: This compound has a methoxy group at the para position of the phenyl ring, which may result in different biological activities and chemical reactivity.
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s properties, including its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. The compound features a five-membered pyrazole ring substituted with a 3-methoxyphenyl group, which enhances its solubility and reactivity, making it a promising candidate in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N3O. Its structural characteristics contribute significantly to its biological activities, particularly in cancer therapeutics and anti-inflammatory applications.
Property | Value |
---|---|
Molecular Formula | C11H13N3O |
Molecular Weight | 201.24 g/mol |
Solubility | Moderately soluble in organic solvents due to the methoxy group |
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and inflammation.
Antitumor Activity
Several studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. It has shown potential in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation and disruption of microtubule assembly. For instance, at concentrations around 10 µM, it has been observed to enhance caspase-3 activity significantly, indicating its role as an apoptosis inducer .
Anti-inflammatory Activity
In addition to its anticancer effects, this pyrazole derivative has been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
Research Findings and Case Studies
Recent research has provided insights into the specific biological activities of this compound:
- Cell Viability and Cytotoxicity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM, depending on the cell type .
- Apoptosis Induction : The compound's ability to induce apoptosis was confirmed through morphological changes in treated cells and increased levels of apoptotic markers such as caspase-3 .
- Microtubule Destabilization : At concentrations around 20 µM, it has been reported to inhibit microtubule assembly by approximately 40%, suggesting a mechanism that could disrupt mitotic processes in cancer cells .
Summary of Key Studies
Study | Findings |
---|---|
Hwang et al., 2023 | Demonstrated significant inhibition of MDA-MB-231 cell proliferation (IC50 = 10 µM) |
Wei et al., 2022 | Reported cytotoxic effects on A549 cells with an IC50 of 26 µM |
Bouabdallah et al., 2022 | Indicated potential for apoptosis induction at low concentrations |
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-6-11(12)14(13-8)9-4-3-5-10(7-9)15-2/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMICSSNUMFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.